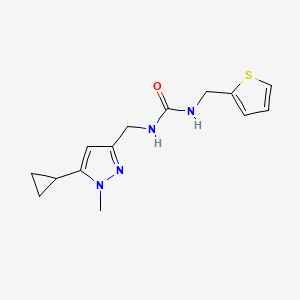![molecular formula C21H19F3N2O2S B2519550 4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid CAS No. 664994-28-9](/img/structure/B2519550.png)
4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid is an organic compound with a complex structure, featuring multiple functional groups that make it of significant interest in various scientific research fields. This compound consists of a benzoic acid moiety linked via a thioether bond to a substituted tetrahydroquinoline ring, which is further modified with cyano and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis typically begins with the preparation of the tetrahydroquinoline intermediate. This involves a multi-step process starting from commercially available materials. A common approach is the Povarov reaction, which couples aniline with aldehydes and alkenes in the presence of an acid catalyst to form the tetrahydroquinoline scaffold.
Functional Group Introduction: : The cyano and trifluoromethyl groups can be introduced via nucleophilic substitution and electrophilic addition reactions, respectively. These steps require carefully controlled conditions to ensure high yields and minimal by-products.
Thioether Formation: : The sulfur linkage is introduced by a nucleophilic substitution reaction between the tetrahydroquinoline derivative and a chloromethylbenzoic acid, often conducted in polar aprotic solvents like DMF or DMSO under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial-scale production involves optimizing each step to maximize yield and minimize waste. Continuous flow reactors are sometimes used to enhance reaction efficiency and consistency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the sulfur atom, potentially forming sulfoxides and sulfones.
Reduction: : Reduction reactions can target the cyano group, converting it to amine derivatives under catalytic hydrogenation conditions.
Substitution: : The benzoic acid moiety and the tetrahydroquinoline ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Reagents like sodium hydride (NaH) and alkyl halides for nucleophilic substitution, and Lewis acids for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amine derivatives.
Substitution: : Variously substituted derivatives depending on the reactants used.
Scientific Research Applications
This compound has diverse applications across multiple fields:
Chemistry: : It serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmacologically active molecules.
Biology: : The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: : In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers and agrochemicals, leveraging its complex functionality to enhance material properties.
Mechanism of Action
The mechanism of action is highly dependent on the specific context of its application:
Molecular Targets: : It may interact with enzymes, receptors, and other proteins, modulating their activity. For example, the cyano group can form strong interactions with amino acid residues, influencing protein binding.
Pathways Involved: : The compound can affect various biochemical pathways, such as those involved in signal transduction and metabolic regulation, depending on its binding targets and cellular context.
Comparison with Similar Compounds
Similar Compounds
4-({[3-Cyano-6-ethylquinolin-2-yl]sulfanyl}methyl)benzoic acid: : Lacks the tetrahydro structure, potentially altering its bioactivity and chemical reactivity.
4-({[3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid: : Similar but without the ethyl group, which may affect its physical properties and interactions.
4-({[3-Cyano-6-ethyl-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid: : Missing the trifluoromethyl group, impacting its lipophilicity and metabolic stability.
Uniqueness
The combination of the cyano, ethyl, and trifluoromethyl groups in the tetrahydroquinoline ring, linked via a thioether to benzoic acid, confers unique physical, chemical, and biological properties. These include enhanced lipophilicity, metabolic stability, and potential for specific enzyme interactions, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
4-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-2-12-5-8-17-15(9-12)18(21(22,23)24)16(10-25)19(26-17)29-11-13-3-6-14(7-4-13)20(27)28/h3-4,6-7,12H,2,5,8-9,11H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQNPTIDRDWMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/new.no-structure.jpg)

![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)

![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)
![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)
![6-chloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-3-carboxamide](/img/structure/B2519478.png)

![ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2519483.png)
![3,4-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide](/img/structure/B2519486.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2519487.png)
![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)
